

MR837: Application Notes and Protocols for a Novel NSD2-PWWP1 Inhibitor

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Compound of Interest

Compound Name: MR837

Cat. No.: B6590847

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Abstract

MR837 is a small molecule inhibitor that potently targets the interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 lysine 36 dimethylation (H3K36me2).^[1] Dysregulation of NSD2, a histone methyltransferase, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling therapeutic target.^[1] **MR837** offers a valuable tool for investigating the biological functions of the NSD2-PWWP1 domain and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of **MR837** in biochemical and cellular assays.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of MR837

Assay Type	Target	Parameter	Value	Reference
Surface Plasmon Resonance (SPR)	NSD2-PWWP1	Kd	7 ± 3 μM	[2]
Isothermal Titration Calorimetry (ITC)	NSD2-PWWP1	Kd	8.9 μM	[3]
Differential Scanning Light Scattering (DSLS)	NSD2-PWWP1	ΔTagg	6.2 °C	[2]

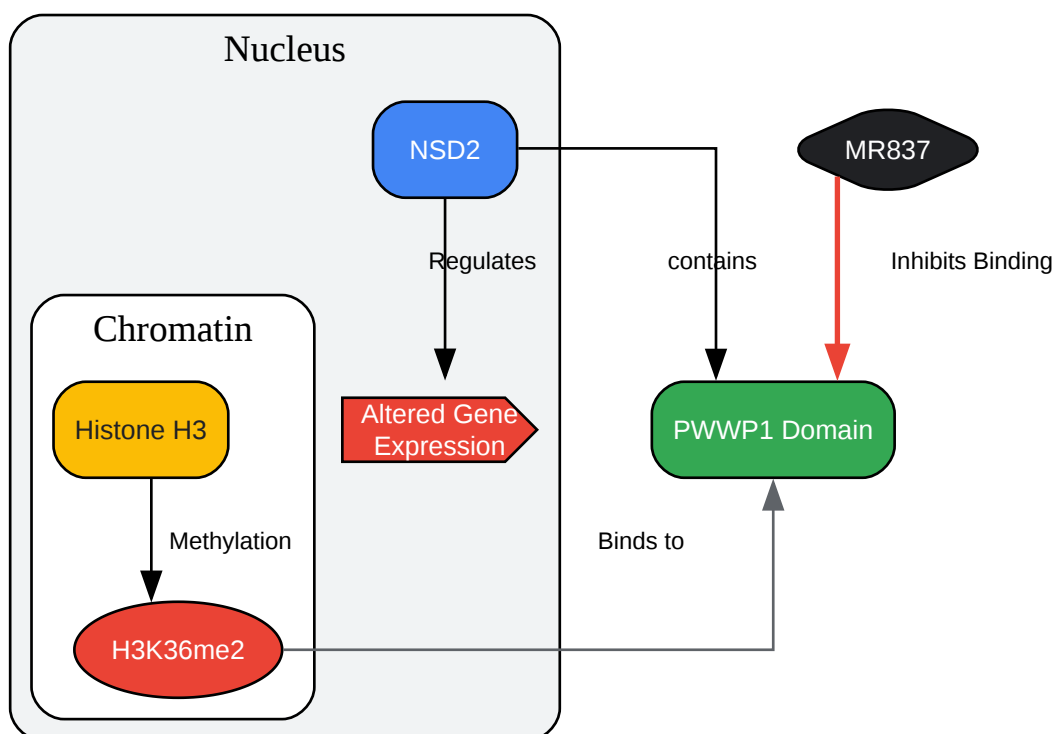
Table 2: Cellular Activity of MR837

Assay Type	Cell Line	Target Interaction	Parameter	Value	Reference
NanoBRET™	U2OS	NSD2-PWWP1 / Histone H3.3	IC50	17.3 μM	[4]
Cell Proliferation Assay	U2OS	Cell Growth	IC50	28.84 μM	[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of **MR837**. NSD2, through its PWWP1 domain, recognizes and binds to H3K36me2 marks on chromatin. This interaction is crucial for the localization and function of NSD2, which in turn regulates gene expression.

MR837 acts by competitively binding to the PWWP1 domain of NSD2, thereby preventing its interaction with H3K36me2 and disrupting its downstream signaling.



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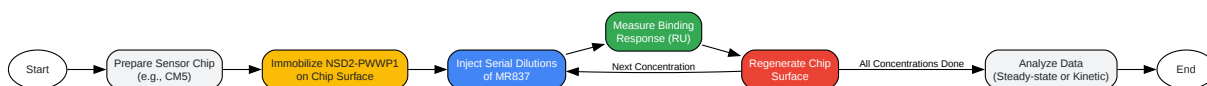
Caption: Mechanism of **MR837** in disrupting the NSD2-PWWP1 and H3K36me2 interaction.

Experimental Protocols

In Vitro Binding Assays

This protocol outlines the procedure to measure the binding affinity of **MR837** to the NSD2-PWWP1 domain.

Workflow Diagram:



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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of **MR837** binding to NSD2-PWWP1.

Materials:

- Purified recombinant NSD2-PWWP1 protein
- **MR837** compound
- SPR instrument (e.g., Biacore)
- Sensor chips (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

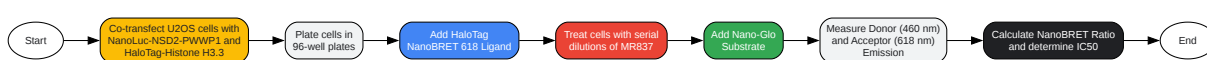
- Immobilization of NSD2-PWWP1:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
 - Inject the NSD2-PWWP1 protein solution (typically 50-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling.
 - Deactivate any remaining active esters by injecting ethanolamine.
- Binding Analysis:
 - Prepare a series of dilutions of **MR837** in running buffer (e.g., 0.1 to 100 µM). A DMSO concentration of 0.5% may be used to improve solubility.^[2]

- Inject the **MR837** solutions over the immobilized NSD2-PWWP1 surface at a constant flow rate (e.g., 30 $\mu\text{L}/\text{min}$).
- Monitor the change in resonance units (RU) to measure binding.
- After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound **MR837**.
- Data Analysis:
 - Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
 - Plot the steady-state binding response against the concentration of **MR837**.
 - Fit the data to a 1:1 binding model to determine the dissociation constant (K_d).

Cellular Target Engagement Assay

This protocol describes a method to quantify the engagement of **MR837** with the NSD2-PWWP1 domain in live cells.

Workflow Diagram:



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Caption: Workflow for the NanoBRET™ assay to measure **MR837** target engagement in cells.

Materials:

- U2OS cell line
- Expression vectors for NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3
- Transfection reagent

- White, opaque 96-well cell culture plates
- **MR837** compound
- HaloTag® NanoBRET™ 618 Ligand
- Nano-Glo® Substrate
- Plate reader capable of measuring luminescence at two wavelengths

Procedure:

- Cell Transfection:
 - Co-transfect U2OS cells with the NanoLuc-NSD2-PWWP1 (donor) and HaloTag-Histone H3.3 (acceptor) expression vectors at a 1:10 ratio.[\[6\]](#)
- Cell Plating and Labeling:
 - 24 hours post-transfection, plate the cells into 96-well plates.
 - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
- Compound Treatment:
 - Prepare serial dilutions of **MR837** in the appropriate cell culture medium.
 - Add the **MR837** dilutions to the cells and incubate for a specified period (e.g., 2 hours).
- BRET Measurement:
 - Add the Nano-Glo® Substrate to the wells.
 - Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~618 nm).
- Data Analysis:
 - Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

- Plot the NanoBRET™ ratio against the concentration of **MR837**.
- Fit the data to a dose-response curve to determine the IC50 value.

Formulation for In Vivo Studies

For in vivo experiments, **MR837** can be formulated as follows. It is recommended to prepare the working solution fresh on the day of use.[\[7\]](#)

Protocol 1:

- Prepare a stock solution of **MR837** in DMSO.
- Add PEG300, Tween-80, and Saline in a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[7\]](#)
- Ensure complete dissolution; sonication or gentle heating may be applied if necessary.[\[7\]](#)

Protocol 2:

- Prepare a stock solution of **MR837** in DMSO.
- Add 20% SBE-β-CD in Saline to achieve a final DMSO concentration of 10%.[\[7\]](#)

Protocol 3:

- Prepare a stock solution of **MR837** in DMSO.
- Add Corn Oil to achieve a final DMSO concentration of 10%.[\[7\]](#)

Solubility:

- In the above formulations, **MR837** is soluble at ≥ 2.5 mg/mL (8.85 mM).[\[7\]](#)
- In DMSO: ≥ 10 mg/mL.[\[4\]](#)
- In Ethanol: ≥ 10 mg/mL.[\[4\]](#)

Storage:

- Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[7]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. Always follow standard laboratory safety procedures. This product is for research use only and is not intended for human or veterinary use.

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